molecular formula C10H7ClN2S B13838619 5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine

5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine

Cat. No.: B13838619
M. Wt: 222.69 g/mol
InChI Key: ROVYSKDOJXPELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chlorine atom at the 5th position, a prop-2-ynyl group attached to the nitrogen atom, and an amine group at the 2nd position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways. One common method involves the reaction of 5-chloro-2-aminobenzothiazole with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product with good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, resulting in the formation of oxidized or reduced products.

    Cyclization Reactions: The presence of the prop-2-ynyl group allows for cyclization reactions, forming new ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation or reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.

    Industry: It can be used in the development of new agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical reactivity and potential applications. This structural feature allows for unique interactions in chemical reactions and biological systems, distinguishing it from other benzothiazole derivatives.

Properties

Molecular Formula

C10H7ClN2S

Molecular Weight

222.69 g/mol

IUPAC Name

5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C10H7ClN2S/c1-2-5-12-10-13-8-6-7(11)3-4-9(8)14-10/h1,3-4,6H,5H2,(H,12,13)

InChI Key

ROVYSKDOJXPELT-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=NC2=C(S1)C=CC(=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.